(3-Chloro-4-fluorophenyl)thiourea

Vue d'ensemble

Description

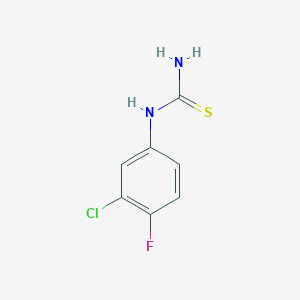

(3-Chloro-4-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6ClFN2S. It is a derivative of thiourea, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluorophenyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 3-chloro and 4-fluoro substituents on the phenyl ring enable nucleophilic substitution reactions. The chlorine atom, being a stronger leaving group than fluorine, primarily participates in these reactions under basic or nucleophilic conditions .

Mechanism :

The reaction proceeds via a two-step process:

-

Deprotonation of the thiourea –NH group under basic conditions.

-

Nucleophilic attack at the chloro-substituted carbon, forming a Meisenheimer complex before leaving group expulsion .

Acylation and Alkylation Reactions

The thiourea group reacts with electrophilic agents such as acyl chlorides or alkyl halides to form N-acylated or N-alkylated derivatives .

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acylation | 3-Nitrobenzoyl chloride, Et₃N | N-[(3-Chloro-4-fluorophenyl)carbamothioyl]-3-nitrobenzamide | 78–85 |

| Alkylation | Methyl iodide, K₂CO₃ | S-Methyl derivative | 65 |

Conditions :

-

Acylation: Conducted in dichloromethane at 0–5°C to minimize side reactions.

-

Alkylation: Requires anhydrous conditions to prevent hydrolysis .

Coordination Chemistry

The sulfur atom in the thiourea group acts as a soft Lewis base, forming stable complexes with transition metals .

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | [Cu(L)₂Cl₂] (L = ligand) | Catalytic oxidation studies |

| Ag(I) | [Ag(L)NO₃] | Antimicrobial agents |

Key Observations :

-

Complexes exhibit enhanced stability in polar aprotic solvents .

-

Coordination occurs preferentially through the sulfur atom, confirmed by IR spectra (ν(C=S) shift from 1,250 cm⁻¹ to 1,180 cm⁻¹) .

Oxidation:

The thiourea group oxidizes to urea derivatives under strong oxidizing conditions :

Reduction:

The –C=S group reduces to –CH₂–SH using LiAlH₄:

Cyclocondensation Reactions

Reacts with α,β-unsaturated carbonyl compounds to form thiazole or thiadiazole heterocycles :

| Reactant | Product | Conditions |

|---|---|---|

| Acetylacetone | 1,3-Thiazolidin-4-one | HCl catalysis, reflux |

| Maleic anhydride | 1,2,4-Thiadiazole | Solvent-free, 120°C |

Research Insight :

Substituents on the phenyl ring (e.g., Cl, F) influence reaction rates and regioselectivity. Electron-withdrawing groups enhance cyclization efficiency by polarizing the thiourea moiety .

Biological Activity-Driven Reactions

In medicinal chemistry applications, it undergoes targeted modifications to enhance pharmacokinetic properties :

| Modification | Purpose |

|---|---|

| Sulfonation | Increase water solubility |

| Glycosylation | Improve target specificity |

Applications De Recherche Scientifique

Pharmaceutical Development

(3-Chloro-4-fluorophenyl)thiourea serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

- Cytotoxic Activity : Studies have demonstrated that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines, including human colon (SW480, SW620) and prostate (PC3) cancer cells. For instance, certain derivatives showed IC50 values as low as 10 µM, indicating potent anti-cancer properties superior to conventional chemotherapeutics like cisplatin .

- Mechanisms of Action : The mechanisms underlying the cytotoxicity include induction of apoptosis and inhibition of interleukin-6 (IL-6), which plays a role in tumor growth and metastasis. Compounds containing the (3-chloro-4-fluorophenyl) group were particularly effective in reducing cell viability and promoting apoptosis in targeted cancer cells .

Agricultural Chemistry

In the realm of agricultural chemistry, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides.

- Crop Protection : The compound enhances crop protection by improving the efficacy of existing pesticides. Its structural properties allow it to interact effectively with biological targets in pests and pathogens, thereby increasing yield and sustainability in agricultural practices .

Material Science

The compound is also being explored for its potential applications in material science.

- Polymer Development : Researchers are investigating this compound for creating novel polymers with enhanced thermal and chemical resistance. The thiourea functional group can impart desirable properties to materials, making them suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent for detecting and quantifying specific metal ions.

- Environmental Monitoring : Its application includes environmental monitoring techniques where it assists in the detection of heavy metals, contributing to quality control in various industries .

Biochemical Research

The compound has significant implications in biochemical research.

- Enzyme Inhibition Studies : Researchers utilize this compound derivatives to study enzyme inhibition and protein interactions. This research contributes to a deeper understanding of biological processes and the development of new therapeutic strategies .

Summary Table of Applications

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Anti-cancer agents, antimicrobial drugs | IC50 values ≤ 10 µM against cancer cell lines |

| Agricultural Chemistry | Herbicides, fungicides | Enhanced crop protection and yield |

| Material Science | Novel polymer development | Improved thermal and chemical resistance |

| Analytical Chemistry | Metal ion detection | Aids environmental monitoring |

| Biochemical Research | Enzyme inhibition studies | Insights into biological processes |

Mécanisme D'action

The mechanism of action of (3-Chloro-4-fluorophenyl)thiourea involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

- 3-Fluoro-4-chlorophenylthiourea

- 4-(Oxazol-5-yl)phenylthiourea

- 3,4-Dichlorophenylthiourea

Comparison: (3-Chloro-4-fluorophenyl)thiourea is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Activité Biologique

(3-Chloro-4-fluorophenyl)thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its cytotoxic, antimicrobial, and anti-biofilm properties, supported by various studies and data.

Cytotoxic Activity

The cytotoxic effects of this compound have been investigated against several cancer cell lines. Notably, it has shown significant activity against human colon cancer (SW480, SW620) and prostate cancer (PC3) cells, with IC50 values as low as 6.9 μM, indicating potent growth inhibition compared to standard chemotherapeutics like cisplatin .

The mechanisms underlying its cytotoxicity include:

- Induction of Apoptosis : The compound has been reported to induce late apoptosis in colon cancer cell lines, with a reduction in viable cell counts by up to 93% .

- Inhibition of Interleukin-6 (IL-6) : this compound significantly reduces IL-6 secretion in treated cancer cells, which is crucial since IL-6 is involved in tumor progression .

Table 1: Cytotoxic Activity Summary

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SW480 | 1.5 | Apoptosis induction, IL-6 inhibition |

| SW620 | 5.8 | Apoptosis induction, IL-6 inhibition |

| PC3 | 6.9 | Apoptosis induction |

| K-562 | 13.7 | Apoptosis induction |

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive cocci.

Efficacy Against Bacterial Strains

The compound showed the highest activity against standard and hospital strains of bacteria such as Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values ranged from 25 to 1250 μg/mL, indicating a robust antibacterial profile compared to conventional antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 | High |

| Enterococcus faecalis | >5000 | Low |

| Pseudomonas aeruginosa | 1250 | Moderate |

| Klebsiella pneumoniae | 250 | Moderate |

Anti-biofilm Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-biofilm activity. Biofilms are clusters of bacteria that adhere to surfaces and are resistant to treatment. The compound effectively disrupts biofilm formation in various bacterial species, making it a candidate for further development in treating biofilm-associated infections .

Case Studies and Research Findings

Several studies have highlighted the potential of thiourea derivatives, including this compound:

- A study indicated that compounds with halogen substitutions at the phenyl ring exhibit enhanced antimicrobial activity compared to their non-halogenated counterparts .

- Another investigation found that thiourea derivatives could inhibit topoisomerase IV in Staphylococcus aureus, contributing to their antibacterial mechanism .

Propriétés

IUPAC Name |

(3-chloro-4-fluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJVZVPEMXLKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351607 | |

| Record name | 3-chloro-4-fluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154371-25-2 | |

| Record name | 3-chloro-4-fluorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-4-fluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.